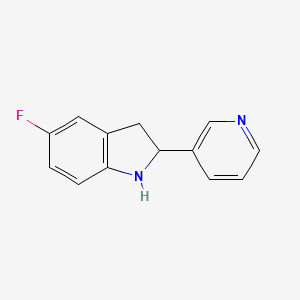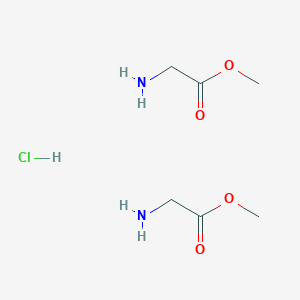
3,7-Dichloroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloroquinolin-8-ol is a synthetic compound belonging to the quinoline family. It is characterized by the presence of chlorine atoms at the 3rd and 7th positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its antimicrobial properties and is used in various pharmaceutical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,7-Dichloroquinolin-8-ol can be synthesized through the chlorination of quinolin-8-ol. The process involves the introduction of chlorine atoms at specific positions on the quinoline ring. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride, under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agents used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial infections.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 3,7-Dichloroquinolin-8-ol is not fully understood. it is believed to exert its effects by interfering with microbial cell processes. It may inhibit the synthesis of essential cellular components or disrupt cell membrane integrity, leading to cell death. Additionally, it has been shown to induce SOS-DNA repair mechanisms in bacteria, suggesting potential genotoxic effects.
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloroquinolin-8-ol: Similar structure with chlorine atoms at the 5th and 7th positions.
5-Chloroquinolin-8-ol: Contains a single chlorine atom at the 5th position.
5,7-Diiodoquinolin-8-ol: Contains iodine atoms instead of chlorine at the 5th and 7th positions.
8-Hydroxyquinoline: Lacks chlorine atoms but has a hydroxyl group at the 8th position.
Uniqueness: 3,7-Dichloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3rd and 7th positions enhances its antimicrobial activity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
89588-84-1 |
|---|---|
Molekularformel |
C9H5Cl2NO |
Molekulargewicht |
214.04 g/mol |
IUPAC-Name |
3,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-7(11)9(13)8(5)12-4-6/h1-4,13H |
InChI-Schlüssel |
RFJJQNPTZCMYRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione](/img/structure/B11888813.png)

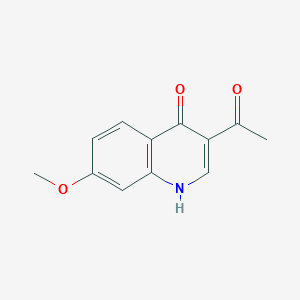
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)

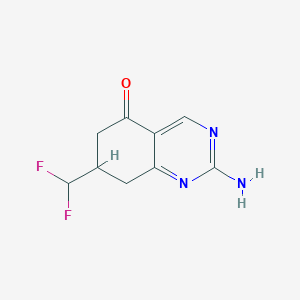
![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
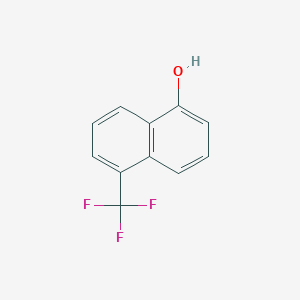
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
